molecular formula C8H11ClFNO B578555 4-Fluoro-2-methoxy-N-methylaniline hydrochloride CAS No. 1215205-84-7

4-Fluoro-2-methoxy-N-methylaniline hydrochloride

Cat. No.: B578555
CAS No.: 1215205-84-7
M. Wt: 191.63
InChI Key: UNGGAVKIOINBNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride typically involves multiple steps. One common method includes the following steps :

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Amination: The nitro group is reduced to an amine using a reducing agent such as iron and hydrochloric acid.

    Methylation: The amine group is methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide in methanol.

    Alkylation: Alkyl halides like methyl iodide in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or iron and hydrochloric acid.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.

    Alkylation: Further alkylated amines.

    Oxidation: Quinone imine intermediates.

    Reduction: Amines and other reduced forms of the compound.

Scientific Research Applications

4-Fluoro-2-methoxy-N-methylaniline hydrochloride has several scientific research applications:

    Intermediate in Organic Synthesis: It is used as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

    Studies on Fluorinated Aromatic Amines: Research explores the impact of fluorine substitution on the properties and bioactivity of these molecules.

    Reference Standard: Due to its well-defined structure, it is used as a reference standard in research involving similar aromatic amines.

Comparison with Similar Compounds

4-Fluoro-2-methoxy-N-methylaniline hydrochloride can be compared with other similar compounds, such as :

    4-Fluoro-2-methylaniline: Similar structure but lacks the methoxy group.

    4-Fluoro-N-methylaniline: Similar structure but lacks the methoxy group and has different substitution patterns.

    2-Fluoro-4-methylaniline: Similar structure but with different positions of the fluorine and methyl groups.

The presence of both the fluorine and methoxy groups in this compound introduces unique reactivity and solubility properties, making it distinct from its analogs.

Properties

IUPAC Name

4-fluoro-2-methoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGAVKIOINBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681971
Record name 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1)
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Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-84-7
Record name Benzenamine, 4-fluoro-2-methoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methoxy-N-methylaniline hydrochloride
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